molecular formula C9H5D9N2O B1164997 2-Isobutyl-d9-3-methoxypyrazine

2-Isobutyl-d9-3-methoxypyrazine

Cat. No.: B1164997
M. Wt: 175.276
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-d9-3-methoxypyrazine is a high-purity, deuterated stable isotope of the powerful aroma compound 2-Isobutyl-3-methoxypyrazine (IBMP). This compound is For Research Use Only and is a crucial tool for analytical chemists and entomology researchers, enabling highly accurate quantification and trace-level analysis. The primary research application of this deuterated standard is in Gas Chromatography-Mass Spectrometry (GC-MS) for the precise measurement of IBMP in complex matrices . It is indispensable in food and flavor chemistry for studying the compound's impact on wine quality, as IBMP is a major aroma contributor in Sauvignon Blanc and other grape varieties . Furthermore, in chemical ecology, it serves as a critical probe for investigating the role of IBMP as an aggregative cue in insects, such as the leaf beetle Labidostomis lusitanica . The mechanism of action in biological systems involves binding to insect olfactory proteins, eliciting a strong electrophysiological and chemotactic response . In plants, its biosynthesis is catalyzed by specific O-methyltransferase enzymes, such as VvOMT3 in grapevines . By incorporating nine deuterium atoms, this internal standard provides unmatched analytical precision, making it an essential reagent for advanced research requiring the highest level of accuracy in metabolic profiling, biosynthetic pathway elucidation, and ecological behavior studies.

Properties

Molecular Formula

C9H5D9N2O

Molecular Weight

175.276

Purity

95% min.

Synonyms

2-isobutyl-d9-3-methoxypyrazine

Origin of Product

United States

Synthesis and Isotopic Characterization of 2 Isobutyl D9 3 Methoxypyrazine for Research Applications

Synthetic Strategies for Deuterated Methoxypyrazines

The synthesis of deuterated methoxypyrazines involves strategic introduction of deuterium (B1214612) atoms at specific positions within the molecule. This is typically achieved through the use of deuterated starting materials or reagents in established synthetic routes for their non-labeled counterparts. researchgate.net

Specific Pathways for Deuteration of the Isobutyl Moiety

The introduction of nine deuterium atoms into the isobutyl group of 2-isobutyl-3-methoxypyrazine (B1223183) necessitates the use of a deuterated precursor for this specific alkyl chain. A common approach involves starting with a deuterated version of an amino acid that serves as a building block for the pyrazine (B50134) ring. For instance, the synthesis can utilize L-leucine-d10. nih.gov The condensation of a deuterated α-amino acid amide with glyoxal (B1671930) is a proposed pathway. researchgate.net Although neither free α-amino acid amides nor glyoxal have been definitively detected in all natural sources, this method provides a viable synthetic route in a laboratory setting. researchgate.net

Another key step in many synthetic routes is the formation of 3-isobutyl-2-hydroxypyrazine (IBHP), which is considered a key intermediate in both the biosynthesis and degradation of 2-isobutyl-3-methoxypyrazine (IBMP). researchgate.netnih.gov The deuterated isobutyl group is carried through this intermediate before the final methylation step.

Derivatization and Methylation Approaches for Pyrazine Ring Systems

The final step in the synthesis of 2-isobutyl-d9-3-methoxypyrazine involves the methylation of the hydroxyl group on the pyrazine ring. The precursor, 2-hydroxy-3-isobutyl-d9-pyrazine, is treated with a methylating agent to introduce the methoxy (B1213986) group. Common methylating agents used in the synthesis of methoxypyrazines include methyl iodide and diazomethane. researchgate.netresearchgate.net For instance, the reaction can be carried out using methyl iodide in the presence of a base like cesium carbonate in a solvent such as acetonitrile (B52724). researchgate.net The choice of methylating agent and reaction conditions is critical to ensure high yield and purity of the final product. dur.ac.ukdur.ac.uk

Spectroscopic and Chromatographic Characterization for Isotopic Purity and Identity Confirmation

Following synthesis, a comprehensive characterization is essential to confirm the chemical identity, isotopic enrichment, and purity of the this compound standard. medchemexpress.com This involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Mass Spectrometry (MS) Analysis for Deuterium Incorporation and Fragmentation Patterns

Mass spectrometry is a primary technique for verifying the successful incorporation of deuterium atoms and for studying the fragmentation patterns of the labeled compound. nih.govnih.govacs.org In electron ionization mass spectrometry, 2-isobutyl-3-methoxypyrazine typically shows a characteristic fragmentation pattern. mdpi.com The molecular ion ([M]+) for the unlabeled compound appears at a mass-to-charge ratio (m/z) of 166. mdpi.com A key fragment ion is observed at m/z 151, resulting from the loss of a methyl group from the isobutyl chain. mdpi.com Another significant peak is found at m/z 124, which arises from a McLafferty rearrangement involving the loss of a C3H6 molecule. mdpi.comopenagrar.de

For this compound, the molecular ion is expected to shift to a higher m/z value, reflecting the mass of the incorporated deuterium atoms. The analysis of the isotopic cluster of the molecular ion and its fragments allows for the determination of the degree of deuterium incorporation. spectroscopyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the elemental composition and confirming the isotopic purity by differentiating between isobaric ions. researchgate.net

Table 1: Key Mass Spectrometry Fragments for 2-Isobutyl-3-methoxypyrazine and its d9-labeled analogue

FragmentUnlabeled (m/z)d9-labeled (Expected m/z)Description
[M]+166175Molecular Ion
[M-CH3]+151163Loss of a methyl group from the isobutyl chain
McLafferty Rearrangement124130Loss of propene from the isobutyl side chain

Note: The expected m/z values for the d9-labeled fragments may vary slightly depending on the exact position of the deuterium atoms lost during fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized compound and assessing its isotopic purity. rsc.orgnih.gov In the ¹H NMR spectrum of unlabeled 2-isobutyl-3-methoxypyrazine, characteristic signals for the protons of the isobutyl group and the methoxy group are observed. The absence or significant reduction of signals corresponding to the isobutyl protons in the ¹H NMR spectrum of the deuterated compound provides direct evidence of successful deuteration. researchgate.net The integration of any residual proton signals at the deuterated positions relative to a non-deuterated position on the molecule allows for the quantification of the isotopic purity. rsc.orgnih.gov

¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon signals of the deuterated isobutyl group will exhibit characteristic splitting patterns (e.g., triplets for -CD2- groups) and a decrease in signal intensity due to the nuclear Overhauser effect and longer relaxation times. researchgate.net

Table 2: Representative ¹H NMR Data for 2-Isobutyl-3-methoxypyrazine

ProtonsChemical Shift (ppm)Multiplicity
Isobutyl CH~2.7doublet
Isobutyl CH2~2.1multiplet
Isobutyl CH3~0.9doublet
Methoxy OCH3~3.9singlet
Pyrazine Ring H~8.0-8.2multiplet

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Chromatographic Purity Evaluation for Analytical Standards

Gas chromatography (GC) is the method of choice for analyzing volatile compounds like methoxypyrazines and is essential for determining the chemical purity of the synthesized this compound. ucdavis.eduresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. acs.orgnih.gov The purity of the standard is assessed by analyzing the chromatogram for the presence of any extraneous peaks, which would indicate impurities. nih.gov

For use as an internal standard in stable isotope dilution analysis, the deuterated standard should ideally co-elute with the unlabeled analyte or have a very similar retention time. nih.gov The high purity of the standard is critical to ensure accurate quantification in analytical methods. nih.govlgcstandards.comavantiresearch.com The use of high-resolution capillary GC columns allows for the separation of the analyte from potential matrix interferences, ensuring the reliability of the analytical results. datapdf.com

Quality Control Protocols for Research-Grade this compound

The reliability of research applications utilizing stable isotope-labeled (SIL) compounds, such as this compound, is fundamentally dependent on the quality and rigorous characterization of these standards. As an internal standard in quantitative mass spectrometry-based analyses, its primary role is to correct for analyte loss during sample preparation and for variations in instrument response. clearsynth.comlcms.cz Therefore, comprehensive quality control (QC) protocols are essential to certify its chemical purity, isotopic purity (or enrichment), and structural integrity. These protocols employ a combination of advanced analytical techniques to provide a detailed certificate of analysis for each batch.

The quality assessment of research-grade this compound involves multiple analytical procedures to confirm that the standard meets stringent specifications. The key quality attributes evaluated are identity, chemical purity, isotopic enrichment, and concentration.

Identity and Chemical Purity Assessment

The first step in the QC process is to confirm the chemical identity and determine the purity of the compound, ensuring it is free from non-labeled contaminants. Chromatographic methods are paramount for this assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for analyzing volatile compounds like pyrazines. The retention time of the compound on the GC column provides a preliminary identification, which is then confirmed by the mass spectrum. The mass spectrometer fragments the molecule, producing a unique fingerprint that confirms the core structure of 2-isobutyl-3-methoxypyrazine. Chemical purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. For research-grade standards, a chemical purity of ≥98% is typically required. nacchemical.com

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or as an alternative method, HPLC coupled with a UV or MS detector can be employed. This technique separates the sample based on its polarity and provides a quantitative measure of its purity.

A summary of typical specifications for the non-deuterated analogue, which serve as a baseline for the deuterated compound's chemical properties, is presented below.

PropertyTypical SpecificationAnalysis Method(s)
Chemical Formula C₉D₉H₅N₂OMass Spectrometry
Molecular Weight 175.28 g/mol Mass Spectrometry
Appearance Colorless to Pale Yellow LiquidVisual Inspection
Chemical Purity ≥98%GC-MS, HPLC
Refractive Index n20/D ~1.49Refractometry
Density ~0.99 g/mL at 25°CDensitometry

Isotopic Characterization: Purity and Enrichment

For a deuterated standard, the most critical quality parameter is its isotopic purity. This involves confirming the number and location of the deuterium atoms and quantifying the percentage of the desired d9 isotopologue relative to other isotopic species (d0 to d8). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for this comprehensive characterization. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) are indispensable for determining isotopic enrichment. almacgroup.comalmacgroup.com HRMS can resolve the small mass differences between the fully deuterated (d9) compound and its lesser-deuterated counterparts. researchgate.net The relative intensities of the ion signals for each isotopologue are used to calculate the isotopic purity. nih.gov It is standard practice to correct the raw data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to avoid systematic errors in the calculation. nih.gov A high isotopic purity, often >98 atom % D, is crucial to prevent interference from the standard contributing to the signal of the non-labeled analyte being quantified. acanthusresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity and verifying the positions of the deuterium labels. rsc.orgrsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton spectrum will show significantly diminished signals corresponding to the isobutyl group. The degree of deuteration can be quantified by comparing the integration of these residual proton signals to a non-deuterated internal reference standard. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct spectrum for the labeled positions. sigmaaldrich.comyoutube.com The chemical shifts in the ²H NMR spectrum confirm that deuteration has occurred at the intended isobutyl positions. This analysis provides unambiguous confirmation of the labeling pattern.

The combination of these methods ensures that the internal standard is not only chemically pure but also isotopically well-defined, making it suitable for high-precision quantitative research.

ParameterAnalytical TechniquePurpose
Isotopic Purity (Enrichment) High-Resolution Mass Spectrometry (LC-HRMS)Quantifies the percentage of the d9 isotopologue relative to d0-d8 species.
Structural Integrity Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Confirms the correct chemical structure and ensures no unintended structural changes occurred during synthesis.
Label Position Confirmation Nuclear Magnetic Resonance (²H NMR)Verifies that the deuterium atoms are located on the isobutyl group as intended.
Chemical Purity Gas Chromatography (GC-MS), High-Performance Liquid Chromatography (HPLC)Determines the percentage of the desired compound relative to any chemical impurities.

Methodological Applications of 2 Isobutyl D9 3 Methoxypyrazine in Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like IBMP. The use of 2-Isobutyl-d9-3-methoxypyrazine as an internal standard is integral to achieving reliable quantification across different GC-MS applications.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Applications

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from a sample's headspace. researchgate.netnih.govmdpi.com In the analysis of IBMP in wine, this compound is added to the sample as an internal standard. nih.gov A fiber coated with a specific stationary phase, such as divinylbenzene/carboxen/poly(dimethylsiloxane) (DVB/CAR/PDMS), is exposed to the headspace of the sample, allowing for the adsorption of volatile compounds. nih.govvt.edu

After extraction, the fiber is thermally desorbed in the GC injector, and the analytes are separated on a capillary column before being detected by a mass spectrometer. researchgate.netnih.gov The use of the deuterated internal standard allows for accurate quantification by correcting for variations in extraction efficiency and injection volume. nih.gov For instance, a study on Cabernet Sauvignon wines utilized a 2 cm DVB/CAR/PDMS SPME fiber, sampling for 30 minutes at 40°C after the addition of 30% (w/v) NaCl and the deuterated internal standard. nih.gov This method proved effective in quantifying IBMP concentrations. nih.gov Another study reported an optimized HS-SPME method for determining methoxypyrazines in wine, highlighting the first use of HS-SPME with isotope dilution and GC x GC-TOFMS. nih.gov

ParameterConditionReference
SPME Fiber Divinylbenzene/carboxen/poly(dimethylsiloxane) (DVB/CAR/PDMS) nih.govvt.edu
Sample Preparation Addition of NaCl (30% w/v) nih.gov
Extraction Time 30 minutes nih.gov
Extraction Temperature 40°C nih.gov
Internal Standard 2-methoxy-(2)H(3)-3-isobutylpyrazine nih.gov

Solid-Phase Extraction (SPE)-GC-MS Approaches

Solid-Phase Extraction (SPE) is another common sample preparation technique used to isolate and concentrate analytes from a liquid sample. In the context of wine analysis, SPE is often employed prior to GC-MS to remove matrix interferences and enrich the concentration of methoxypyrazines. researchgate.netnih.gov A study comparing HS-SPE and direct SPE for the determination of 3-alkyl-2-methoxypyrazines in wine and must found that direct SPE offered better detection limits. nih.gov The method involved using LiChrolut EN resins with dichloromethane (B109758) for analyte elution. researchgate.netnih.gov

Another reliable method for determining 3-alkyl-2-methoxypyrazines in wine involves a sequential combination of SPE and dispersive liquid-liquid microextraction (DLLME) followed by GC-quadrupole time-of-flight accurate tandem mass spectrometry (QTOF-MS/MS). nih.gov This approach utilized a reversed-phase Oasis HLB SPE cartridge with acetonitrile (B52724) as the elution solvent. nih.gov The use of a deuterated internal standard like this compound is crucial in these multi-step procedures to account for potential analyte loss at each stage, ensuring accurate quantification. researchgate.net

Liquid-Liquid Extraction (LLE)-GC-MS Protocols

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases. While effective, LLE can be labor-intensive and require significant volumes of organic solvents. researchgate.net In the analysis of methoxypyrazines in wine, LLE is often used in combination with other techniques like SPE to achieve the desired level of purification and concentration. researchgate.net A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates an LLE step, has been developed for the determination of 3-alkyl-2-methoxypyrazines in wine. researchgate.net In this method, toluene (B28343) was used as the extraction solvent in the presence of anhydrous magnesium sulfate (B86663) and sodium chloride. researchgate.net The incorporation of this compound as an internal standard before the extraction process is essential to compensate for any variability in extraction efficiency and ensure the accuracy of the final quantitative results. researchgate.net

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS/MS) and GC×GC-TOF-MS Enhancements

To tackle the complexity of matrices like wine, more advanced chromatographic techniques such as multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) are employed. researchgate.netmdpi.com MDGC utilizes two columns with different stationary phases to enhance separation, often employing a "heart-cutting" technique to selectively transfer a portion of the effluent from the first column to the second. researchgate.netmdpi.com This approach, coupled with tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for trace-level analysis of methoxypyrazines. researchgate.net A study developed a quantitative method using headspace solid-phase microextraction coupled to heart-cutting MDGC-MS to quantify three common methoxypyrazines in wine at the picogram per liter level. mdpi.com

GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater peak capacity and sensitivity. nih.gov An optimized HS-SPME method combined with GC×GC-TOFMS has been reported for the determination of methoxypyrazines in wine. nih.gov This research marked the first application of HS-SPME with isotope dilution and GC×GC-TOFMS for this purpose. nih.gov The use of this compound as an internal standard in these advanced techniques is fundamental for achieving accurate quantification by correcting for instrumental variations and matrix-induced effects. nih.govmdpi.com

Optimization of Analytical Parameters for Robust Quantification

Achieving accurate and reliable quantification of 2-isobutyl-3-methoxypyrazine (B1223183) requires careful optimization of the entire analytical workflow, from sample preparation to instrumental analysis. The use of this compound is a key element in this process, helping to mitigate the impact of various factors that can affect the final result.

Sample Preparation and Matrix Effects Considerations

Sample preparation is a critical step that can significantly influence the accuracy of the analysis. The complex matrix of wine, containing ethanol (B145695), sugars, acids, and phenolic compounds, can interfere with the extraction and detection of IBMP. researchgate.netvt.edu The addition of salt, such as sodium chloride, to the sample is a common practice in HS-SPME methods to increase the ionic strength of the solution and enhance the release of volatile analytes into the headspace. nih.govvt.edu

Matrix effects can either suppress or enhance the analyte signal in the mass spectrometer. The co-elution of matrix components with the analyte of interest is a major challenge. researchgate.netmdpi.com The use of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects. nih.govmdpi.com Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte's response. Studies have shown that changing the ethanol concentration in a synthetic wine matrix can significantly impact the recovery of methoxypyrazines, underscoring the importance of using an appropriate internal standard. vt.edu

FactorEffect on AnalysisMitigation StrategyReference
Ethanol Concentration Exponential decrease in recovered analytes with increasing concentration.Use of a deuterated internal standard. vt.edu
pH Extensive loss of analytes at low pH (below 2).Sample pH adjustment and use of an internal standard. vt.edu
Matrix Components Signal suppression or enhancement in the mass spectrometer.Use of a deuterated internal standard; advanced chromatographic separation (MDGC, GCxGC). researchgate.netnih.govmdpi.com
Co-eluting Compounds Artificially increase the observed concentration.Heart-cutting multidimensional gas chromatography. mdpi.com

Chromatographic Separation and Co-elution Management

Effective chromatographic separation is fundamental to the accurate quantification of 2-isobutyl-3-methoxypyrazine. Gas chromatography (GC) is the predominant technique employed for the analysis of this volatile compound. researchgate.net The choice of the capillary column is critical, with columns of varying polarity, such as BP5 (non-polar) and BP20 (polar), being utilized to achieve optimal separation from matrix interferences. researchgate.net In some applications, reverse-phase high-performance liquid chromatography (HPLC) with a C18 column can also be used, particularly when coupled with mass spectrometry. sielc.com

A significant challenge in the analysis of trace-level analytes like 2-isobutyl-3-methoxypyrazine is the potential for co-elution with other matrix components, which can lead to artificially inflated concentration measurements. mdpi.com To mitigate this, multidimensional gas chromatography (MDGC or GCxGC) has emerged as a powerful technique. nih.govmdpi.com By employing two columns with different stationary phase selectivities, GCxGC enhances peak capacity and resolution, effectively separating the target analyte from interfering compounds. nih.gov This is particularly crucial in complex samples like wine, where numerous volatile compounds are present. mdpi.com

The use of this compound as an internal standard is instrumental in managing co-elution. Since the deuterated standard has nearly identical physicochemical properties and chromatographic behavior to the native analyte, it co-elutes very closely. openagrar.de This allows for accurate correction of any signal suppression or enhancement caused by co-eluting matrix components, as both the analyte and the internal standard are affected similarly.

Mass Spectrometric Detection Modes (SIM, MRM) and Ion Selection

Mass spectrometry (MS) is the preferred detection method for 2-isobutyl-3-methoxypyrazine due to its high sensitivity and selectivity. researchgate.net When coupled with GC, it provides a robust analytical platform for quantification at trace levels. Two primary MS detection modes are employed: Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM). waters.com

In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte and the internal standard. For 2-isobutyl-3-methoxypyrazine (IBMP), key ions include the molecular ion at m/z 166 and fragment ions at m/z 124 (from a McLafferty rearrangement) and m/z 151 (loss of a methyl group). mdpi.comnist.gov For the deuterated internal standard, this compound, the corresponding ions are monitored at a higher mass-to-charge ratio. While SIM offers greater sensitivity than full-scan mode, it can still be susceptible to interferences from co-eluting compounds that share the same nominal mass ions. mdpi.comwaters.com

Multiple Reaction Monitoring (MRM) , typically performed on a triple quadrupole mass spectrometer, offers a higher degree of selectivity and is particularly advantageous for complex matrices. waters.comresearchgate.net In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule, significantly reducing background noise and interferences. waters.com The selection of optimal MRM transitions is crucial for method performance.

The choice between SIM and MRM often depends on the complexity of the sample matrix and the required level of sensitivity and selectivity. While both can be used for screening, MRM generally provides more reliable confirmation, especially in complex food matrices. waters.com

Table 1: Selected Ions for SIM and MRM Analysis of 2-Isobutyl-3-methoxypyrazine (IBMP) and its Deuterated Standard

CompoundDetection ModePrecursor Ion (m/z)Product Ion (m/z)
2-Isobutyl-3-methoxypyrazineSIM166, 151, 124-
2-Isobutyl-3-methoxypyrazineMRM167125
This compoundSIM175-
This compoundMRM176134

Note: Specific ions and transitions may vary depending on the instrument and analytical method.

Calibration Strategies and Standard Curve Development

Accurate quantification relies on establishing a reliable relationship between the instrument response and the concentration of the analyte. This is achieved through the development of a calibration curve.

External Calibration vs. Stable Isotope Dilution Method Performance

External calibration involves creating a calibration curve using a series of standards of the analyte prepared in a clean solvent. The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve. However, this method is highly susceptible to matrix effects, where components of the sample matrix can suppress or enhance the analyte signal, leading to inaccurate results. nih.gov Studies have shown that external calibration can underestimate the concentration of analytes in complex matrices. nih.gov

The Stable Isotope Dilution (SID) method is the gold standard for accurate quantification in complex matrices. researchgate.netnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample prior to extraction and analysis. nih.gov The analyte concentration is then determined by measuring the ratio of the response of the native analyte to the response of the labeled internal standard.

The key advantage of SID is its ability to compensate for variations in sample preparation, extraction efficiency, and matrix effects. nih.gov Since the labeled standard behaves almost identically to the native analyte throughout the entire analytical process, any loss of analyte during sample workup or any signal suppression/enhancement in the mass spectrometer will be mirrored by the internal standard. nih.gov This results in a constant response ratio, leading to highly accurate and precise quantification. The effectiveness of SID in overcoming matrix effects and providing more accurate results compared to external calibration has been demonstrated in various studies. nih.gov

Linearity and Dynamic Range Determination

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com The dynamic range is the concentration range over which the method is linear. youtube.com Establishing the linearity and dynamic range is a critical part of method validation.

This is typically done by analyzing a series of calibration standards at different concentrations and plotting the response (or response ratio in the case of SID) against the concentration. The linearity is then evaluated by calculating the coefficient of determination (R²) of the resulting calibration curve. A value of R² ≥ 0.99 is generally considered to indicate good linearity. nih.gov

For the analysis of pyrazines, linear ranges can span several orders of magnitude. For instance, linear calibration curves have been demonstrated for pyrazines from 0 to 1000 ppm. researchgate.netresearchwithrutgers.com However, it is crucial to establish the linear range specific to the analytical method and instrument being used. In some cases, especially at high concentrations, the response may become non-linear. In such situations, a non-linear regression model might be more appropriate to accurately describe the relationship between response and concentration. spectroscopyonline.com

Validation of Analytical Methods Employing this compound

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include recovery and reproducibility.

Assessment of Recovery Efficiencies and Reproducibility

Recovery is a measure of the efficiency of the entire analytical procedure, from sample extraction to detection. It is determined by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the spiked amount. The use of this compound as an internal standard in the stable isotope dilution method inherently corrects for recovery losses. nih.gov However, assessing the recovery of the analyte itself is still a valuable part of method validation. Studies on pyrazine (B50134) analysis have reported recovery efficiencies ranging from 84.36% to 103.92%. nih.gov The extraction procedure, including the number of extractions and the solvent used, can significantly impact recovery rates. researchwithrutgers.com

Reproducibility , often expressed as the relative standard deviation (RSD), is a measure of the precision of the method. It assesses the closeness of agreement between results of measurements of the same sample carried out under different conditions (e.g., by different analysts, on different days, or with different equipment). For the quantitative analysis of pyrazines, RSDs in triplicate samples have been reported to be ≤6.36%, indicating good precision. nih.gov The use of a stable isotope-labeled internal standard like this compound contributes significantly to achieving high reproducibility by minimizing the impact of variations in sample handling and instrument performance.

Table 2: Example of Method Validation Data for Pyrazine Analysis

ParameterResultReference
Linearity (R²)≥ 0.99 nih.gov
Recovery84.36% - 103.92% nih.gov
Reproducibility (RSD)≤ 6.36% nih.gov
Limit of Detection (LOD)0.25 - 50.2 ng L⁻¹ researchgate.net
Limit of Quantification (LOQ)Reported as S/N of 10 nih.gov

These values are examples from the literature and may vary depending on the specific method and matrix.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

In methods utilizing a deuterated internal standard like a d3- or d9-IBMP, LOD and LOQ are established by analyzing samples with very low concentrations of the target analyte or by assessing the signal-to-noise ratio. The use of the internal standard is crucial for distinguishing the analyte signal from matrix interference, especially at trace levels.

A study establishing a headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) methodology for analyzing methoxypyrazines in wine and juice utilized [2H3]-IBMP as the internal standard. nih.govresearchgate.net This method demonstrated the ability to achieve very low detection limits. The detection limits were found to be dependent on the sample matrix. nih.govresearchgate.net Similarly, another study using 2-methoxy-d3-3-isobutylpyrazine as an internal standard reported that the detection limits of the method are below the very low olfactory thresholds of these compounds. openagrar.de

Table 1: Limits of Detection (LOD) for 2-Isobutyl-3-methoxypyrazine using a Deuterated Internal Standard

Sample MatrixLimit of Detection (LOD)Source
Juice<0.5 ng L⁻¹ nih.govresearchgate.net
Wine1-2 ng L⁻¹ nih.govresearchgate.net

Evaluation of Method Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. In stable isotope dilution assays, accuracy is typically evaluated through recovery experiments, and precision is assessed by calculating the relative standard deviation (RSD) of replicate measurements.

The use of a deuterated internal standard like this compound is paramount for achieving high accuracy and precision. Because the internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar effects from the sample matrix and any variations during the analytical procedure, effectively canceling out potential errors.

In a validated HS-SPME-GC-MS method for methoxypyrazine analysis, the accuracy was demonstrated by the high recovery efficiencies for spiked wine samples, which were between 99% and 102% for three different methoxypyrazines, including IBMP. nih.govresearchgate.net This indicates that the method is highly accurate and that the measured values are very close to the true concentrations.

The precision of this method was also found to be excellent. The relative standard deviations (RSDs) for replicate samples were concentration-dependent. nih.govresearchgate.net Another analysis determined the concentration of 2-methoxy-3-isobutylpyrazine in a Sauvignon blanc wine to be 35 ± 2 parts per trillion (ppt), demonstrating good precision in the final quantified result. openagrar.de

Table 2: Method Precision for 2-Isobutyl-3-methoxypyrazine Analysis using a Deuterated Internal Standard

Analyte ConcentrationRelative Standard Deviation (RSD)Source
5 ng L⁻¹5.6 - 7% nih.govresearchgate.net
15 ng L⁻¹<5% nih.govresearchgate.net
30 ng L⁻¹<5% nih.govresearchgate.net

Research Domains Utilizing 2 Isobutyl D9 3 Methoxypyrazine As an Analytical Tool

Enological Research and Grapevine Studies

In the field of enology, methoxypyrazines are significant contributors to the vegetative or "green" aromas in certain wine grape varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot. tdx.catdss.go.th The concentration of these compounds can greatly impact the quality and consumer perception of wine. tdx.catresearchgate.net Therefore, precise quantification is essential for research aimed at managing these aroma compounds in the vineyard and winery.

Stable isotope dilution assays using 2-Isobutyl-d9-3-methoxypyrazine have become a key method for the reliable determination of methoxypyrazine concentrations in various stages of wine production. nih.gov This technique allows researchers to accurately measure levels of IBMP, 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) in grape berries, musts, and finished wines. tdx.catresearchgate.net The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thus ensuring high accuracy.

Studies have reported varying concentrations of these compounds in different grape varieties and wine styles. For instance, Cabernet Sauvignon wines have been found to contain IBMP levels that are often close to or above its odor threshold of 10-16 ng/L in red wine. dss.go.thnih.gov The distribution of methoxypyrazines within the grape berry itself is not uniform, with the majority of IBMP being located in the skin and stems. nih.gov

Concentrations of 2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP) in Grapes and Wines

MatrixVarietyConcentration (ng/L)Reference
GrapesCabernet SauvignonUp to 307 tdx.cat
WineCabernet Sauvignon12 - 13 (mean) nih.gov
WineMerlot4 - 8 (mean) nih.gov
WineSauvignon Blanc35 openagrar.de

The concentration of methoxypyrazines in grapes at harvest is significantly influenced by various viticultural practices. Research utilizing this compound as an internal standard has provided valuable insights into how vineyard management techniques can be used to modulate the levels of these aroma compounds.

Factors such as sunlight exposure, irrigation, and plantation density have been shown to affect methoxypyrazine concentrations. tdx.catdss.go.th For example, increased sunlight exposure on grape clusters is generally associated with lower levels of IBMP at harvest. tdx.cat Irrigation practices also play a role, with studies indicating that irrigated vines may have significantly higher average contents of IBMP compared to non-irrigated plants. dss.go.th One study on Merlot grapes demonstrated a 67% decrease in IBMP at harvest with deficit irrigation compared to full irrigation with nitrogen supplementation. nih.gov

Impact of Viticultural Practices on 2-Isobutyl-3-methoxypyrazine (IBMP) Levels

Viticultural PracticeEffect on IBMP LevelsSupporting EvidenceReference
Increased Sunlight ExposureDecreaseLower concentrations in sun-exposed clusters. tdx.cat
IrrigationIncreaseSignificantly higher average contents in irrigated vines. dss.go.th
Deficit IrrigationDecrease67% decrease in Merlot grapes compared to full irrigation. nih.gov
Higher Plantation DensityIncreaseHigher average levels in samples from vines with higher density. dss.go.th

The concentration of methoxypyrazines is not static throughout the grape ripening and winemaking process. Accurate monitoring of these changes is crucial for winemakers to make informed decisions about harvest timing and processing techniques. The use of this compound in quantitative analyses has enabled detailed tracking of these dynamic changes.

Research has shown that IBMP levels generally decrease significantly throughout grape ripening. dss.go.th The evolution of IBMP during winemaking can be complex; for instance, the process of alcoholic fermentation and maceration with the solid parts of the berries can initially increase IBMP content. dss.go.thresearchgate.net However, during bottle aging, a decrease in IBMP concentration has been observed. researchgate.net

Evolution of 2-Isobutyl-3-methoxypyrazine (IBMP) during Ripening and Winemaking

Process StageChange in IBMP ConcentrationObservationsReference
Grape RipeningDecreaseSignificant decrease from veraison to harvest. dss.go.th
Fermentation/MacerationIncreaseInitial increase, particularly within the first day of maceration. dss.go.thresearchgate.net
Bottle AgingDecreaseObserved decrease in concentration over time. researchgate.net

Food Science and Flavor Research

Beyond enology, the precise quantification of methoxypyrazines is important in the broader field of food science and flavor research, where these compounds contribute to the characteristic aromas of various food products.

Methoxypyrazines are key aroma compounds in a range of vegetables, such as bell peppers and peas, and are also found in roasted coffee. semanticscholar.org Stable isotope dilution analysis, with this compound as an internal standard, is a powerful tool for the accurate quantification of these compounds in such complex food matrices. semanticscholar.org

In coffee, for example, a stable isotope dilution analysis based on GC-MS has been developed for the quantitative analysis of various alkylpyrazines that contribute to its flavor. nih.gov Research has shown that the total concentrations of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg. nih.gov

The use of deuterated internal standards like this compound is a cornerstone of modern flavoromics. This field of study aims to comprehensively identify and quantify the volatile and non-volatile compounds that contribute to the flavor of foods and beverages. The accuracy and reliability afforded by stable isotope dilution assays are essential for building robust models that can correlate chemical composition with sensory perception. semanticscholar.org The development of these precise analytical methods has significantly advanced our understanding of the complex interplay of compounds that create the flavors we experience.

Environmental Chemistry and Contaminant Analysis

In the field of environmental chemistry, the presence and concentration of pyrazines can be indicative of certain biological activities or contamination events. The robust analytical methods required for such trace-level detection often employ stable isotope dilution assays.

Detection and Quantification of Pyrazines in Environmental Samples

This compound is instrumental in the detection and quantification of naturally occurring and anthropogenic pyrazines in environmental samples such as water and soil. Its application as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) is a prime example. In a stable isotope dilution assay, a known amount of the deuterated standard is added to a sample prior to extraction and analysis. Because this compound is chemically identical to the native 2-isobutyl-3-methoxypyrazine, it experiences the same losses during sample preparation. However, due to its different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the target analyte by comparing the signal intensity of the native compound to that of the deuterated internal standard. This technique is particularly valuable for compensating for matrix effects and variations in instrument response, leading to highly reliable data. While specific studies highlighting the d9 variant are not prevalent in the provided search results, the principle of using deuterated analogs like [2H3]-IBMP for such analyses is well-established. nih.govresearchgate.net

A typical analytical approach involves solid-phase microextraction (HS-SPME) followed by GC-MS. nih.govresearchgate.net The selection of the appropriate SPME fiber coating is crucial for the efficient extraction of pyrazines from the sample headspace. Factors such as pH and ethanol (B145695) concentration in the sample matrix can significantly influence the extraction efficiency and are therefore optimized during method development. nih.gov

Biosynthesis and Metabolic Pathway Research (Methodological Role)

The study of how organisms produce pyrazines, which are important flavor and aroma compounds, heavily relies on tracer studies using stable isotope-labeled precursors. This compound and other labeled pyrazines are invaluable in elucidating these complex biosynthetic routes.

Use as a Tracer in Stable Isotope Labeling Studies to Elucidate Biosynthetic Routes

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors in a biological system. snscourseware.org In the context of 2-isobutyl-3-methoxypyrazine (IBMP) biosynthesis, researchers have conducted in vivo feeding experiments with stable isotope-labeled precursors to identify the building blocks of this molecule. researchgate.netnih.gov For instance, studies in bell peppers (Capsicum annuum L.) have revealed that the amino acid L-leucine is a key precursor to the isobutyl side chain of IBMP. researchgate.netnih.govsemanticscholar.org

In these experiments, a labeled precursor, such as deuterated L-leucine, is introduced to the plant tissue. The volatile compounds produced by the tissue are then extracted, often using HS-SPME, and analyzed by GC-MS. The incorporation of the stable isotopes from the precursor into the final product, IBMP, can be detected by the mass spectrometer, confirming the precursor-product relationship. Such studies have been instrumental in mapping out the biosynthetic pathway of IBMP and other methoxyprazines in various plants, including grapes. researchgate.netnih.govnih.gov

The final step in the biosynthesis of methoxyprazines is believed to be the O-methylation of the corresponding hydroxypyrazine precursor. The identification of genes encoding for O-methyltransferases (OMTs) in organisms like Vitis vinifera (grapevine) further supports this hypothesis. nih.govnih.gov

Below is an interactive data table summarizing key findings from stable isotope labeling studies on IBMP biosynthesis:

Organism Labeled Precursor(s) Fed Key Finding Analytical Method(s)
Bell Pepper (Capsicum annuum L.)L-leucine, α-ketoisocaproic acid, glycine, glyoxylic acidIncorporation of L-leucine and α-ketoisocaproic acid into the isobutyl side chain of IBMP. researchgate.netnih.govHS-SPME, GCxGC-ToF-MS
Grapevine (Vitis vinifera)L-leucine, 2-amino-4-methylpentanamide (B3046803) (AMPA)L-leucine is a likely precursor and AMPA a key intermediate in IBMP biosynthesis. nih.govIn situ incorporation, GC-MS

Methodological Aspects of Pyrazine (B50134) Metabolism Research (Non-Clinical)

The investigation of pyrazine metabolism outside of a clinical context relies on a suite of sophisticated analytical techniques. The use of deuterated standards like this compound is central to the accuracy and reliability of these methods. The primary methodologies employed include:

In Vivo Feeding Experiments: As detailed previously, this involves introducing stable isotope-labeled precursors into a biological system (e.g., a plant) and tracking their incorporation into the target pyrazines. researchgate.netnih.gov

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free sample preparation technique for extracting volatile and semi-volatile compounds like pyrazines from the headspace above a sample. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the analytical workhorse for separating and identifying volatile compounds. The use of a mass spectrometer as a detector allows for the differentiation between the native pyrazine and its deuterated analog based on their mass-to-charge ratios. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This advanced chromatographic technique provides enhanced separation power, which is particularly useful for resolving complex mixtures of volatile compounds in natural products. researchgate.netnih.gov

The combination of these methods, underpinned by the use of stable isotope-labeled internal standards, provides a robust framework for elucidating the intricate pathways of pyrazine biosynthesis and metabolism in various organisms.

Advanced Analytical Considerations and Future Research Directions

Kinetic Isotope Effects and Their Implications in Quantitative Analysis

The substitution of hydrogen with deuterium (B1214612) in 2-isobutyl-d9-3-methoxypyrazine introduces a mass difference that can lead to a kinetic isotope effect (KIE). wikipedia.org This effect manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of chromatographic analysis, this can result in slightly different retention times for the deuterated and non-deuterated compounds.

For instance, under certain gas chromatography (GC) conditions, deuterium-labeled internal standards have been observed to elute 2 to 3 seconds before their unlabeled counterparts. openagrar.de This chromatographic separation is a direct consequence of the KIE, where the heavier isotopologue exhibits slightly different physicochemical properties, leading to altered interactions with the stationary phase of the GC column. While this separation is often minimal, it must be accounted for in quantitative method development to ensure accurate peak integration and ratio calculation between the analyte and the internal standard. The study of KIEs can provide valuable insights into reaction mechanisms. wikipedia.org

Table 1: Chromatographic Behavior of Methoxypyrazines and their Deuterated Analogs

CompoundRetention Time (min)
d3-IPMP31.08 mdpi.com
IPMP31.14 mdpi.com
SBMP35.66 mdpi.com
d3-IBMP37.14 mdpi.com
IBMP37.20 mdpi.com

Challenges in Trace-Level Quantification of Methoxypyrazines in Complex Matrices

Methoxypyrazines are known for their extremely low odor thresholds, often contributing to the aroma of food and beverages at nanogram per liter (ng/L) concentrations. nih.govbio-conferences.org Quantifying these compounds at such trace levels presents significant analytical challenges, primarily due to the complexity of the sample matrix. bio-conferences.orgresearchgate.net

Wine, for example, is a highly complex mixture of volatile and non-volatile compounds that can interfere with the direct analysis of methoxypyrazines. bio-conferences.org This necessitates extensive sample preparation, often involving extraction and concentration steps, to isolate the target analytes from the matrix. bio-conferences.org Techniques like solid-phase microextraction (SPME) and solid-phase extraction (SPE) are commonly employed for this purpose. mdpi.combio-conferences.org

The use of a deuterated internal standard like this compound is crucial in this context. It is added to the sample at the beginning of the preparation process and experiences similar losses and matrix effects as the native analyte. tum.de By measuring the ratio of the native analyte to the labeled standard, analysts can correct for these variations and achieve accurate quantification, even at trace levels. tum.de Despite these advanced techniques, achieving low detection limits, often below 0.5 ng/L, remains a significant challenge. nih.govresearchgate.net

Integration with Emerging Analytical Technologies

To overcome the challenges of trace-level quantification, researchers are increasingly integrating established methods with emerging analytical technologies. Multidimensional gas chromatography (MDGC), for instance, offers enhanced separation power by using two columns with different stationary phases. mdpi.com This technique, particularly when coupled with mass spectrometry (MS), allows for the separation of methoxypyrazines from co-eluting matrix components that might interfere with quantification in a single-dimensional GC system. mdpi.combio-conferences.org

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is another powerful tool. nih.gov This technology provides even greater peak capacity and sensitivity, enabling the detection of methoxypyrazines at sub-nanogram per liter levels. nih.gov The deconvolution capabilities of TOFMS are particularly useful for resolving the analyte and its deuterated internal standard. nih.gov Furthermore, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for methoxypyrazine analysis in complex matrices like wine, offering a streamlined and efficient sample preparation approach. bio-conferences.org

Potential for Further Deuteration Strategies and Analogues

The success of this compound as an internal standard highlights the potential for developing other deuterated analogues for the quantification of different methoxypyrazines. For instance, deuterated versions of 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (SBMP) have been synthesized and successfully used as internal standards. researchgate.net

Further deuteration strategies could involve increasing the number of deuterium atoms in the molecule. This would result in a larger mass difference between the analyte and the internal standard, which can be advantageous in mass spectrometric analysis by shifting the internal standard's mass-to-charge ratio further away from that of the analyte and potential interferences. The synthesis of these analogues, however, requires careful consideration to ensure that the isotopic label is stable and does not exchange during sample preparation or analysis.

Broader Implications for Stable Isotope Dilution in Chemical and Biological Research

The use of this compound in a stable isotope dilution assay (SIDA) is a specific application of a widely applicable and powerful analytical principle. tum.deyoutube.com SIDA is considered a definitive method in analytical chemistry due to its high accuracy and precision. youtube.com This technique relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nih.gov The ratio of the unlabeled analyte to the labeled standard is then measured, typically by mass spectrometry. nih.gov

This approach effectively corrects for sample loss during preparation and for variations in instrument response, making it the method of choice for targeted metabolomics and the quantification of a wide range of compounds in complex biological and chemical systems. tum.denih.gov The principles of stable isotope dilution have broad applications, from determining drug levels in blood plasma and analyzing nutritional supplements to quantifying biomarkers for disease and environmental toxins. nih.govnews-medical.net The continued development and application of stable isotope-labeled standards are crucial for advancing research in these diverse fields. nih.gov

Q & A

Q. How is 2-Isobutyl-d9-3-methoxypyrazine structurally characterized in research settings?

Methodological Answer: Structural identification is achieved via gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching and comparison to authentic standards. For example, GC-MS libraries (e.g., NIST) and IUPAC-standardized InChIKeys are used to confirm molecular identity, with reference to pyrazine derivatives like 2-methoxy-3-(2-methylpropyl)pyrazine . Deuterated analogs (e.g., IBMP-d9) are synthesized to serve as internal standards for quantification, ensuring isotopic purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Q. What are the stability considerations for IBMP-d9 under laboratory storage and experimental conditions?

Methodological Answer: IBMP-d9 is stable under recommended storage conditions (2–8°C in sealed containers). However, exposure to strong acids/bases, oxidizers, or high temperatures (>80°C) may degrade the compound. Stability is validated through accelerated stability studies using LC-MS to monitor degradation products over time. Storage in amber vials under inert gas (e.g., argon) minimizes photolytic and oxidative decomposition .

Q. Which analytical techniques are routinely used for detecting IBMP-d9 in biological matrices?

Methodological Answer: Headspace solid-phase microextraction (HS-SPME) paired with two-dimensional gas chromatography and time-of-flight mass spectrometry (GC×GC-TOF-MS) is standard for trace-level detection. Deuterated internal standards (e.g., IBMP-d9) correct for matrix effects and recovery losses. Method validation includes spike-recovery experiments (80–120% recovery) and limit of detection (LOD) determination (e.g., 0.6–1.8 pg/g in grapes) .

Advanced Research Questions

Q. How do environmental factors influence IBMP-d9 concentrations in grapes during ripening?

Methodological Answer: IBMP-d9 levels inversely correlate with malic acid degradation during ripening, irrespective of grape variety or terroir. Longitudinal studies involve sampling berries at veraison and harvest, followed by GC-MS analysis. Environmental stressors (e.g., drought, excessive nitrogen) upregulate IBMP-d9 biosynthesis, quantified via stable isotope dilution assays. Multi-variable regression models integrate soil composition, microclimate data, and viticultural practices to predict concentration trends .

Q. What experimental strategies resolve data contradictions in IBMP-d9 quantification across heterogeneous matrices (e.g., grapes vs. wine)?

Methodological Answer: Discrepancies arise from matrix-induced ionization suppression in LC-MS or co-eluting interferents in GC-MS. To mitigate this:

  • Use orthogonal methods (e.g., SPMESH-DART-HRMS vs. SPME-GC-MS) for cross-validation.
  • Employ matrix-matched calibration curves with deuterated analogs.
  • Apply chemometric tools (e.g., principal component analysis) to identify confounding variables (e.g., polyphenols in wine). Studies show a 67 ± 13% transfer rate of IBMP-d9 from grapes to wine after correcting for CO₂ loss .

Q. How can sensory perception of IBMP-d9’s “green pepper” character be modulated in wine blends?

Methodological Answer: Blending IBMP-d9-rich wines (e.g., Cabernet Franc) with fruity cultivars (e.g., Merlot) reduces perceived herbaceousness. Sensory panels quantify thresholds (15 ng/L for detectable “green pepper”) via quantitative descriptive analysis (QDA). Aroma reconstitution experiments demonstrate that acetates (e.g., isoamyl acetate) and ethyl esters (e.g., ethyl hexanoate) at 400–900 μg/L mask IBMP-d9 via competitive olfactory receptor binding. Statistical modeling (Pearson correlation) links volatile ratios to sensory outcomes .

Q. What advancements in rapid detection methods address sensitivity limitations for IBMP-d9 in complex homogenates?

Methodological Answer: Solid-phase mesh-enhanced sorption from headspace (SPMESH) coupled with direct analysis in real-time MS (DART-HRMS) achieves LODs <0.5 ng/kg in grape homogenates. Method optimization includes:

  • Temperature-controlled multiwell extraction (80°C, 10–140 min).
  • Crosstalk minimization (<0.5%) via hydrophobic sorbent coatings.
  • Validation against gold-standard SPME-GC-MS (R² = 0.84 in Cabernet Sauvignon). Throughput is enhanced using automated stage positioning for high-density sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.